![molecular formula C₁₆H₁₆Na₂O₁₀ B128892 (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 86321-24-6](/img/structure/B128892.png)

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Overview

Description

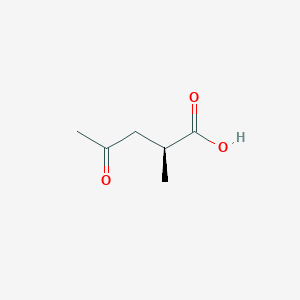

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a derivative of ferulic acid, a phenolic compound commonly found in plant cell walls. This compound is formed when ferulic acid undergoes glucuronidation, a process where a glucuronic acid moiety is added to the molecule. This compound is known for its antioxidant properties and is involved in various biological processes.

Mechanism of Action

Target of Action

Ferulic Acid 4-O-Glucuronide (FA4G) is a metabolite of dietary polyphenols . It primarily targets the AKT signaling pathway . AKT, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

FA4G exerts its action by modulating the AKT signaling pathway . It inhibits the recruitment of the AKT Pleckstrin Homology (PH) domain to the membrane, thereby increasing the activity of AKT . This modulation leads to changes in the phosphorylation of downstream glycogen synthase kinase 3β .

Biochemical Pathways

The primary biochemical pathway affected by FA4G is the AKT signaling pathway . The modulation of this pathway influences various downstream effects, including glucose metabolism and cell survival . By increasing the activity of AKT, FA4G enhances the phosphorylation of glycogen synthase kinase 3β, which in turn increases glucose consumption .

Pharmacokinetics

The pharmacokinetics of FA4G is influenced by its metabolism in the gut. Dietary polyphenols, including ferulic acid, are metabolized in the gut to form bioaccessible and effective metabolites, such as FA4G . These metabolites are more bioavailable and efficacious than the parent polyphenols

Result of Action

The modulation of the AKT signaling pathway by FA4G leads to increased glucose consumption . This can have potential implications in metabolic disorders such as diabetes. Moreover, FA4G has been found to exhibit antioxidant activity , which can protect cellular components from oxidative damage.

Action Environment

The action of FA4G is influenced by the gut environment, as the gut microbiota plays a crucial role in the metabolism of dietary polyphenols to form metabolites like FA4G . Factors such as diet and the individual’s microbiota composition can influence the production and efficacy of FA4G

Biochemical Analysis

Biochemical Properties

Ferulic Acid 4-O-Glucuronide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for certain uridine diphosphate-dependent glucosyltransferases (UGTs) from Arabidopsis thaliana . In a docking mode to AtUGT72E2, Ferulic Acid 4-O-Glucuronide was positioned in such a way that the 4-OH group attacks UDP-glucose to produce ferulic acid 4-O-glucoside .

Cellular Effects

Ferulic Acid 4-O-Glucuronide has been shown to have various effects on cells and cellular processes. It has been reported to have strong antioxidant activity , and it can also play an important role in anti-cancer, pro-angiogenesis, anti-thrombosis, and neuroprotection . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

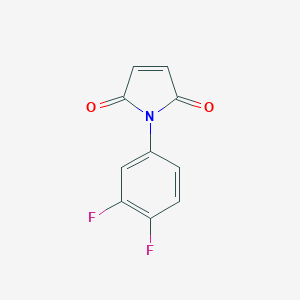

The molecular mechanism of action of Ferulic Acid 4-O-Glucuronide involves its interactions with biomolecules and its effects on gene expression. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . It can also interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .

Temporal Effects in Laboratory Settings

The effects of Ferulic Acid 4-O-Glucuronide can change over time in laboratory settings. For instance, it has been shown to have a potent antioxidant potential due to its ability to readily form a resonant-stable phenoxy radical

Dosage Effects in Animal Models

The effects of Ferulic Acid 4-O-Glucuronide can vary with different dosages in animal models. For instance, in a study on Alzheimer’s disease rodent models, Ferulic Acid treatment was found to effectively improve rodents’ spatial memory ability

Metabolic Pathways

Ferulic Acid 4-O-Glucuronide is involved in various metabolic pathways. It is a product of the metabolism of Ferulic Acid and Caffeic Acid . The main site of metabolization of complex polyphenols to smaller phenolic compounds like Ferulic Acid 4-O-Glucuronide is the gut through the action of microorganisms .

Subcellular Localization

It is known that the glycosylation of lipophilic compounds like Ferulic Acid 4-O-Glucuronide is carried out by a family 1 glycosyltransferase called uridine diphosphate-dependent glycosyltransferase (UGT) .

Preparation Methods

Synthetic Routes and Reaction Conditions

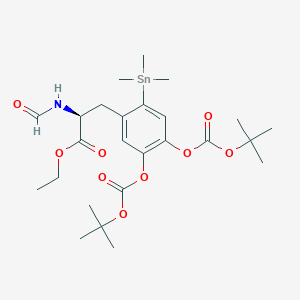

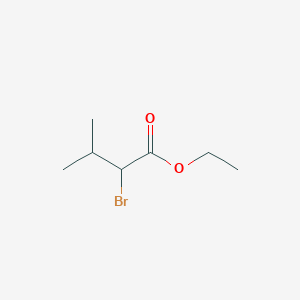

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can be synthesized through enzymatic glucuronidation. One method involves using Escherichia coli strains that express specific uridine diphosphate-dependent glucuronyltransferases. These enzymes facilitate the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to ferulic acid, forming ferulic acid 4-O-glucuronide .

Industrial Production Methods

Industrial production of ferulic acid 4-O-glucuronide typically involves microbial fermentation processes. Streptomyces chromofuscus ATCC 49982, a strain known for its glucuronidation capabilities, can be used to convert ferulic acid into its glucuronide form. The fermentation process is optimized for pH, temperature, and the presence of metal ions to enhance enzyme activity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

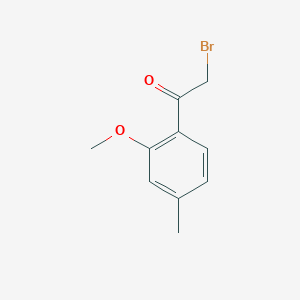

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert ferulic acid 4-O-glucuronide back to ferulic acid.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

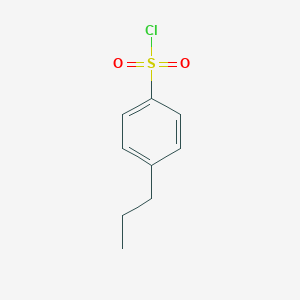

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acetic anhydride and sulfuric acid are commonly used for acetylation reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ferulic acid 4-O-glucuronide .

Scientific Research Applications

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a model compound to study glucuronidation processes and the behavior of phenolic compounds.

Biology: It plays a role in studying antioxidant mechanisms and cellular responses to oxidative stress.

Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Comparison with Similar Compounds

Similar Compounds

Ferulic acid 4-O-glucoside: Another derivative of ferulic acid, formed through glucosylation instead of glucuronidation.

Caffeic acid 4-O-glucuronide: A similar compound derived from caffeic acid, known for its antioxidant properties.

Vanillic acid 4-O-glucuronide: Derived from vanillic acid, it also exhibits antioxidant activity.

Uniqueness

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compound, ferulic acid. This modification allows it to be more effective in biological systems and increases its potential therapeutic applications .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSIWBHKRJLZCF-MBAOVNHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341677 | |

| Record name | Ferulic acid 4-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86321-24-6, 1093679-70-9 | |

| Record name | (2S,3S,4S,5R,6S)-6-(4-((E)-2-Carboxyethenyl)-2-methoxyphenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid 4-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ferulic acid 4-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ferulic acid 4-O-glucuronide affect nitric oxide levels in cells?

A1: Research suggests that unlike its parent compound, ferulic acid, Ferulic acid 4-O-glucuronide doesn't seem to boost nitric oxide production through the Akt1/eNOS pathway in human endothelial cells. [, ] This pathway is crucial for nitric oxide synthesis in these cells, which play a vital role in vascular health. While Ferulic acid 4-O-glucuronide doesn't directly enhance nitric oxide production via this pathway, other research indicates it might contribute to maintaining nitric oxide balance by reducing its degradation. This is potentially achieved by decreasing superoxide levels, which are known to break down nitric oxide. []

Q2: Can you elaborate on the research methods used to study Ferulic acid 4-O-glucuronide's effects on nitric oxide?

A3: Researchers utilized primary Human Umbilical Vein Endothelial Cells (HUVEC) as a model system to investigate the effects of Ferulic acid 4-O-glucuronide on nitric oxide. [, ] These cells were exposed to the compound at a specific concentration (1 μM) for different durations (2 hours and 24 hours). [] Various parameters were assessed to understand the compound's influence on nitric oxide balance. These included measuring nitric oxide levels directly using DAF2-DA fluorescence, quantifying cyclic GMP (cGMP) levels (a downstream signaling molecule of nitric oxide), and assessing superoxide production. [, ] Additionally, the activation status of Akt1, a protein kinase involved in the Akt1/eNOS pathway, was also investigated. [] The results of these experiments provided insights into how Ferulic acid 4-O-glucuronide might impact nitric oxide levels and signaling in cells relevant to vascular function. [, ]

Q3: Is Ferulic acid 4-O-glucuronide found naturally?

A4: Yes, Ferulic acid 4-O-glucuronide has been identified in Spirulina platensis, a nutrient-rich blue-green algae often consumed as a dietary supplement. [] This suggests that consuming Spirulina platensis could contribute to the intake of this ferulic acid metabolite.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)